3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-16(10-15)22-14-20(28)19-13-18(8-9-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHDWMJIRCEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antihypertensive and local anesthetic activity, suggesting potential targets could be related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data. The interaction with its targets and the resulting changes would depend on the specific biological target it binds to.
Biochemical Pathways
Based on the potential antihypertensive and local anesthetic activity of similar compounds, it can be inferred that it might influence pathways related to these biological processes.
Result of Action
Similar compounds have shown prominent activity against both cancer cell lines, suggesting that this compound might also have potential anticancer activity.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure and functional groups of the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages.
Biological Activity
3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chromenone core, a trimethoxybenzamide moiety, and a methylphenyl substituent, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core is known to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The trimethoxy group enhances solubility and bioavailability, while the methylphenyl group may increase binding affinity to target proteins.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
Table 2: Anti-inflammatory Activity Data
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling | |
| LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Studies
-
Case Study: Anticancer Efficacy in Melanoma
A study evaluated the effects of this compound on melanoma cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that the compound could serve as a lead for developing new melanoma therapies. -
Case Study: In Vivo Anti-inflammatory Effects
In a rodent model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s chromen-4-one core distinguishes it from structurally related benzamide derivatives. Key analogs include:
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Core Structure : Benzo-pyrrolo-oxazin instead of chromen-4-one.
- Key Differences : The benzo-pyrrolo-oxazin system introduces a fused heterocyclic ring, altering electronic properties and steric bulk compared to the chromone scaffold. This structural variation may influence receptor binding kinetics or metabolic stability .
Crystal Structure Analogs (e.g., C₅₆H₅₂N₄O₁₀)
- Core Structure : Pyridine ring substituted with phenyl and methoxyphenyl groups.
- The larger molecular weight (907.02 g/mol) suggests differences in solubility and bioavailability compared to the target compound .
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
- Core Structure : 1,2-dihydropyridin-2-one.
- The lower molecular weight (386.4 g/mol) may improve membrane permeability relative to the target compound .
Substituent Effects
- Trimethoxybenzamide Group : Common to all analogs, this group contributes to hydrophobic interactions and hydrogen bonding via methoxy oxygen atoms.
- Chromen-4-one vs. Benzofuran: describes a benzofuran-based analog (C₂₇H₂₅NO₇). The benzofuran’s rigidity and electron-rich nature differ from chromen-4-one’s conjugated keto group, which may alter binding to redox-active enzymes or kinases .
Comparative Data Table
*Estimated based on structural similarity to .
Q & A
Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted chromenones and benzamides. For example, and describe a protocol using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under controlled conditions (0°C, CHCl) to generate amide bonds. Efficiency is evaluated by:
- Yield Optimization : Varying stoichiometry, solvents (e.g., acetonitrile vs. dichloromethane), and reaction times.
- Purity Assessment : Thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography or recrystallization .
- Hazard Mitigation : Rigorous risk assessments for reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate, as outlined in .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) to confirm substituent positions and purity () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 363.1365 Da, as in ) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks () .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions in bioactivity (e.g., P-gp inhibition IC values ranging from 1.4–20 µM in ) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., verapamil for P-gp studies).
- Compound Stability : Monitor decomposition (e.g., via HPLC) under experimental conditions, as compound 3 in degrades at room temperature .
- Structural Confirmation : Re-validate active batches using crystallography (SHELX) to rule out polymorphic differences .
Q. What strategies optimize synthesis yield while minimizing mutagenic byproducts?
- Methodological Answer :
- Byproduct Control : Replace mutagenic reagents (e.g., benzyl chloride derivatives) with safer alternatives ( notes sodium pivalate as less hazardous) .
- Reaction Engineering : Use flow chemistry to reduce exposure to intermediates and improve heat dissipation.
- Mutagenicity Screening : Conduct Ames II testing (as in ) during early-stage optimization to flag hazardous intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological efficacy?
- Methodological Answer :
- Scaffold Modification : Systematic desmethylation of methoxy groups () or substitution of the chromenone core () to probe steric/electronic effects .
- Targeted Assays : Prioritize high-throughput screening against specific targets (e.g., GPER antagonists in ) with dose-response validation .
- Computational Modeling : Docking studies (e.g., using PubChem 3D conformers in ) to predict binding affinities before synthesis .
Data Contradiction Analysis
Q. How should conflicting crystallographic data be addressed during structural refinement?
- Methodological Answer :
- Software Cross-Validation : Compare SHELXL () with other refinement tools (e.g., PHENIX) to identify systematic errors .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning (common in chromenone derivatives) .
- Hydrogen Bonding Ambiguities : Re-examine ORTEP-3 visualizations () and validate with neutron diffraction if necessary .
Safety and Compliance
Q. What protocols ensure safe handling of intermediates with mutagenic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
